benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate
CAS No.: 1199792-80-7
Cat. No.: VC2576049
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate - 1199792-80-7](/images/structure/VC2576049.png)
Specification
CAS No. | 1199792-80-7 |
---|---|
Molecular Formula | C17H24N2O4 |
Molecular Weight | 320.4 g/mol |
IUPAC Name | benzyl N-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]carbamate |
Standard InChI | InChI=1S/C17H24N2O4/c1-16(2,3)23-14(20)18-12-17(9-10-17)19-15(21)22-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,20)(H,19,21) |
Standard InChI Key | VDYDKXWODONWLD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1(CC1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate is a synthetic organic compound with applications in medicinal chemistry and peptide/protein engineering. This carbamate derivative features a tert-butoxycarbonyl (Boc)-protected amine, a benzyl carbamate group, and a cyclopropyl scaffold, making it a specialized reagent for constructing complex molecular architectures. Below is a structured analysis of its properties, synthesis, and potential applications.
Table 1: Key Physical and Chemical Properties
Applications in Research and Industry
Role in Peptide and Protein Chemistry
The Boc and benzyl groups make this compound a protecting-group reagent for constructing:
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Cyclopropane-containing peptides: Enables incorporation of strained rings to modulate bioactivity.
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Protein degraders (PROTACs): Acts as a building block for E3 ligase-targeting molecules, as indicated by its classification as a "Protein Degrader Building Block" .
Stability and Reactivity
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Boc deprotection: Cleaved under acidic conditions (e.g., TFA or HCl/dioxane) to regenerate the free amine.
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Benzyl removal: Hydrogenolysis (H₂/Pd-C) or catalytic transfer hydrogenation (CTH) eliminates the benzyl group.
These orthogonal protecting groups allow precise control over synthesis steps, making the compound valuable in multi-step reactions .
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